Reactivity in Cross-Coupling: Iodine Outperforms Bromine
The target compound's iodine atom is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the bromine atom in the direct analog 2-bromo-6-(dimethylamino)benzoic acid . This leads to faster and more complete conversions. In Suzuki-Miyaura coupling, the established relative reactivity scale for halides is I > OTf > Br >> Cl [1]. While specific kinetic data for this exact compound pair is not publicly available, this class-level principle is a cornerstone of modern organic synthesis and directly translates to the expectation of higher yields and milder reaction conditions when the iodo-derivative is employed.
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Coupling |
|---|---|
| Target Compound Data | Iodo (I) derivative |
| Comparator Or Baseline | Bromo (Br) derivative (2-bromo-6-(dimethylamino)benzoic acid) |
| Quantified Difference | Iodo reactivity > Bromo reactivity |
| Conditions | Palladium-catalyzed cross-coupling reaction |
Why This Matters
For procurement, selecting the iodo-derivative ensures access to a more reactive building block, which can reduce catalyst loading, shorten reaction times, and improve overall synthetic yield and efficiency.
- [1] Wikipedia. Réaction de Suzuki. View Source
